
2-benzyloxy-3-hydroxybenzaldehyde
Overview
Description
2-benzyloxy-3-hydroxybenzaldehyde is an organic compound with the molecular formula C14H12O3. It is a derivative of benzaldehyde, featuring a benzyloxy group and a hydroxyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyloxy-3-hydroxybenzaldehyde typically involves the protection of the hydroxyl group followed by formylation. One common method is the benzylation of 3-hydroxybenzaldehyde to form this compound. The reaction conditions often include the use of benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may utilize continuous flow reactors and optimized reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-benzyloxy-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-(Benzyloxy)-3-hydroxybenzoic acid.
Reduction: 2-(Benzyloxy)-3-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
2-benzyloxy-3-hydroxybenzaldehyde is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 2-benzyloxy-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the hydroxyl group, making it less reactive in certain biochemical applications.
3-Hydroxybenzaldehyde: Lacks the benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)ethanol: Contains an alcohol group instead of an aldehyde, altering its chemical properties and applications.
Uniqueness
2-benzyloxy-3-hydroxybenzaldehyde is unique due to the presence of both the benzyloxy and hydroxyl groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
86734-60-3 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-hydroxy-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H12O3/c15-9-12-7-4-8-13(16)14(12)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2 |
InChI Key |
CCHSJXWROPKNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2O)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

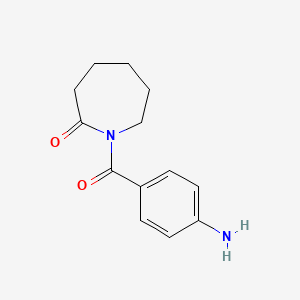

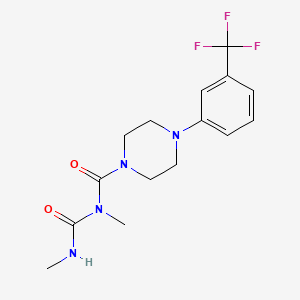

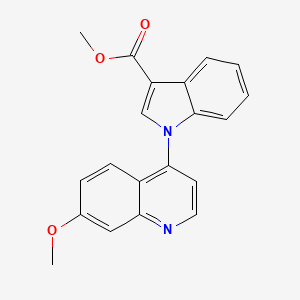

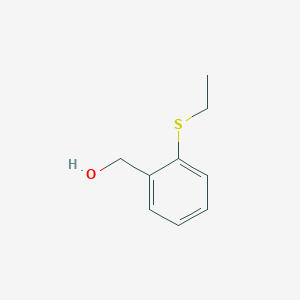

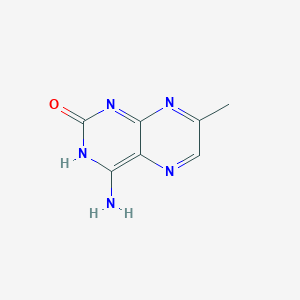

![methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B8644469.png)

![1-Bromo-2-[4-(methanesulfonyl)phenyl]-6-methoxynaphthalene](/img/structure/B8644498.png)
![7-(3-Aza-spiro[5.5]undec-9-yloxy)-chromen-2-one](/img/structure/B8644499.png)
